molecular formula C7H8ClNO2S B1347383 3-Chloro-4-methylbenzenesulfonamide CAS No. 51896-27-6

3-Chloro-4-methylbenzenesulfonamide

Cat. No. B1347383
Key on ui cas rn: 51896-27-6
M. Wt: 205.66 g/mol
InChI Key: YAUUWNCFVUUNCM-UHFFFAOYSA-N
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Patent
US07534780B2

Procedure details

8 g of 2-chloro-toluene-4-sulfonic acid chloride is dissolved in 25 ml of CHCl3 and slowly stirred into 100 ml of concentrated NH3 solution. After 10 minutes of stirring at room temperature, the solution is concentrated by evaporation to one-half of its original volume. The substance is suctioned off, washed with water and dried. 2-Chloro-4-sulfamoyltoluene is obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:12].[NH3:13]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([S:8](=[O:10])(=[O:9])[NH2:13])[CH:5]=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)S(=O)(=O)Cl)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 10 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated by evaporation to one-half of its original volume
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)S(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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